molecular formula C8H12F2O B037505 1-(4,4-Difluorocyclohexyl)ethanone CAS No. 121629-16-1

1-(4,4-Difluorocyclohexyl)ethanone

Cat. No.: B037505
CAS No.: 121629-16-1
M. Wt: 162.18 g/mol
InChI Key: GVQZGQHEAPUDEL-UHFFFAOYSA-N
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Description

Cephacetrile, also known as cefacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. Cephacetrile is primarily used in veterinary medicine for the treatment of mastitis in lactating cows .

Chemical Reactions Analysis

Cephacetrile undergoes several types of chemical reactions, including:

    Oxidation: Cephacetrile can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within cephacetrile, potentially altering its antibacterial properties.

    Substitution: Cephacetrile can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cephacetrile has several scientific research applications, including:

Mechanism of Action

Cephacetrile exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cephacetrile is similar to other first-generation cephalosporins, such as cephalexin and cefazolin. it has unique properties that make it particularly effective in veterinary applications. Unlike some other cephalosporins, cephacetrile is specifically formulated for intramammary administration in lactating cows, making it highly effective for treating mastitis .

Similar Compounds

  • Cephalexin
  • Cefazolin
  • Cefadroxil

These compounds share a similar mechanism of action but differ in their specific applications and pharmacokinetic properties .

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZGQHEAPUDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559427
Record name 1-(4,4-Difluorocyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121629-16-1
Record name 1-(4,4-Difluorocyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,4-difluorocyclohexyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 ml methyl lithium (1 M in diethylether) were added into a solution of 0.593 g 4,4-difluoro-cyclohexanecarboxylic acid methoxy-methyl-amide in anhydrous 5 ml THF at 0° C. The reaction was allowed to warm to rt overnight. The reaction was quenched with sat. ammonium chloride solution (˜50 ml) and diluted with sat. sodium hydrogencarbonate solution (25 ml). The aqueous layer was extracted with diethylether (3×50 ml) and the combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 5:1→1:1 petroleum/ether (40-60).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.593 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a clear solution of 4,4-difluorocyclohexanecarboxylic acid (2.00 g, 12.18 mmol) in 100 mL THF at 0° C. was added slowly dropwise methyllithium, 1.6M solution in diethyl ether (30.5 mL, 48.7 mmol) from an addition funnel. The resulting cloudy mixture was allowed to stir 2 h, then was treated with chlorotrimethyl silane (24.74 mL, 195 mmol) dropwise over 10 min. The bath was removed and the clear solution allowed to stir 1 h. 5 mL 1M HCl aq. Was added and the reaction mixture stirred an additional hour. The reaction mixture was then concentrated in vacuo to a small volume, diluted with Et2O, and the organic layer was washed with water, sat'd aq. NaHCO3, brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give impure 1-(4,4-difluorocyclohexyl)-ethanone as a clear/colorless oil, which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4,4-difluoro-N-methyl cyclohexanecarboxamide (3 g, 14.5 mmol) in THF (20 mL) were added CH3MgBr (5.19 g, 43.5 mmol) in −78° C. The mixture was stirred at −78° C. for 5 hr. Water (10 mL) was added and the mixture was concentrated and extracted by CH2Cl2 (40 mL*3). The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated to give 1-(4,4-difluorocyclohexyl)ethanone (1.5 g, crude) for next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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